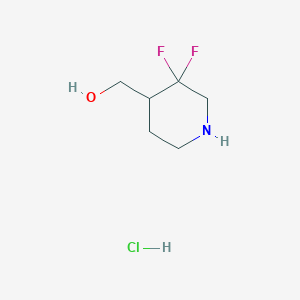

(3,3-Difluoropiperidin-4-yl)methanol hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,3-difluoropiperidin-4-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO.ClH/c7-6(8)4-9-2-1-5(6)3-10;/h5,9-10H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIOBEMDKUELNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1CO)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Emergence of a Key Building Block: A Technical Guide to the Discovery and Synthesis of (3,3-Difluoropiperidin-4-yl)methanol Hydrochloride

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The piperidine moiety, one of the most ubiquitous heterocycles in approved pharmaceuticals, has been a prime target for fluorination to modulate key drug-like properties such as metabolic stability, lipophilicity, and receptor binding affinity.[1] This technical guide delves into the history and synthesis of a particularly valuable building block: (3,3-difluoropiperidin-4-yl)methanol hydrochloride (CAS Number: 1783945-29-8). While a singular "discovery" event for this compound is not prominent in the literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for accessing geminally difluorinated piperidines. We will explore the scientific rationale for its creation and provide a detailed, field-proven synthetic pathway, offering researchers and drug development professionals a comprehensive understanding of this important chemical entity.

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous blockbuster drugs.[1] However, unsubstituted piperidines can be susceptible to metabolic oxidation. The introduction of fluorine atoms, particularly a gem-difluoro group at the 3-position, offers a powerful strategy to circumvent this issue. The strong carbon-fluorine bond is resistant to enzymatic cleavage, thereby enhancing metabolic stability.[2]

Furthermore, the high electronegativity of the fluorine atoms creates a significant dipole moment and can lower the pKa of the piperidine nitrogen. This modulation of basicity is critical, as it can influence a compound's pharmacokinetic profile, including its absorption, distribution, and potential for off-target effects such as hERG channel affinity, which is linked to cardiac toxicity.[3][4][5] The (3,3-difluoropiperidin-4-yl)methanol motif provides a synthetically versatile scaffold, combining the benefits of the 3,3-difluoro substitution with a reactive hydroxymethyl group at the 4-position, enabling straightforward derivatization and incorporation into larger, more complex molecules.

A History Rooted in Synthetic Innovation

The specific first synthesis of this compound is not clearly documented in a landmark publication. Its history is more accurately portrayed as an outcome of the evolution of synthetic methods for creating complex fluorinated heterocyles. Early approaches to fluorinated piperidines were often challenging, requiring multi-step, low-yielding processes.

A significant advancement in the field was the development of robust strategies for constructing the 4-substituted 3,3-difluoropiperidine core. A pivotal contribution was published in 2010 by Surmont, Verniest, and De Kimpe, who detailed a versatile synthetic route to access 4-alkoxymethyl- and 4-aryloxymethyl-3,3-difluoropiperidines.[6] This methodology, proceeding through a key 1,4-addition of a difluoroacetate reagent, provided a logical and scalable pathway to the core structure of the title compound and represents the most relevant and detailed public synthesis to date. This work established a clear blueprint for obtaining the (3,3-difluoropiperidin-4-yl)methanol scaffold, from which the hydrochloride salt can be readily prepared.

Alternative strategies for synthesizing fluorinated piperidines have also been developed, most notably the dearomatization-hydrogenation of fluoropyridine precursors.[1][4] While powerful, these methods often provide different substitution patterns and highlight the importance of diverse synthetic toolkits to access specific isomers like the 3,3-difluoro-4-substituted pattern.

Retrosynthetic Analysis and Key Strategies

The synthesis of (3,3-difluoropiperidin-4-yl)methanol hinges on the controlled formation of the C4-C5 bond and the subsequent construction of the piperidine ring. The strategy developed by Surmont et al. provides an excellent template.

Caption: Retrosynthetic analysis for (3,3-Difluoropiperidin-4-yl)methanol.

This retrosynthetic approach breaks down the target molecule into simpler, achievable precursors. The core of the strategy is the copper-mediated 1,4-addition of ethyl bromodifluoroacetate to a protected acrylonitrile, which effectively sets the difluorinated carbon center adjacent to the eventual hydroxymethyl-bearing carbon.

Detailed Synthesis Protocol

The following protocol is adapted from the synthetic strategy for 4-benzyloxymethyl-3,3-difluoropiperidine reported by Surmont et al., a direct precursor to the target molecule.[6] This multi-step synthesis represents a robust and validated pathway.

Workflow Overview

Caption: Synthetic workflow from acrylonitrile precursor to the final product.

Step 1: Synthesis of Ethyl 2,2-difluoro-4-cyano-5-(benzyloxy)pentanoate

-

Rationale: This step establishes the core carbon chain with the crucial gem-difluoro group via a Reformatsky-type 1,4-conjugate addition. Copper powder is essential for activating the ethyl bromodifluoroacetate.

-

Protocol:

-

Activate copper powder by stirring with iodine in acetonitrile at reflux, followed by washing with acid and solvents, and drying under vacuum.

-

Charge a flask with the activated copper powder (2.0 eq) and dry acetonitrile.

-

Add a solution of 2-(benzyloxymethyl)acrylonitrile (1.0 eq) and ethyl bromodifluoroacetate (1.5 eq) in acetonitrile dropwise to the copper suspension at reflux.

-

Maintain reflux for 12-18 hours until starting material is consumed (monitor by GC-MS or TLC).

-

Cool the reaction, filter through a pad of celite, and concentrate the filtrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to yield the desired cyano-ester.

-

Step 2: Synthesis of 4-(Benzyloxymethyl)-5,5-difluoropiperidin-2-one

-

Rationale: This is a one-pot reductive cyclization. Borane-THF complex reduces both the ester and the nitrile functionalities. The resulting amino alcohol intermediate spontaneously cyclizes to form the more stable lactam.

-

Protocol:

-

Dissolve the cyano-ester from Step 1 (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Add a 1M solution of borane-tetrahydrofuran complex (BH₃·THF, ~4.0 eq) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.

-

Carefully quench the reaction by the slow, dropwise addition of 6M HCl at 0 °C.

-

Heat the mixture to reflux for 1 hour to ensure complete hydrolysis of borane complexes and promote lactamization.

-

Cool to room temperature, basify with a saturated NaHCO₃ solution, and extract the product with ethyl acetate.

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

-

Step 3: Synthesis of 4-(Benzyloxymethyl)-3,3-difluoropiperidine

-

Rationale: The stable lactam is reduced to the corresponding piperidine using a strong reducing agent. Borane is again a suitable choice for this transformation.

-

Protocol:

-

Dissolve the lactam from Step 2 (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Add a 1M solution of BH₃·THF (3.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12 hours.

-

Cool to 0 °C and quench by the slow addition of methanol, followed by 6M HCl.

-

Heat the mixture to reflux for 1 hour.

-

Cool, basify with NaOH pellets or concentrated solution until pH > 12, and extract with dichloromethane.

-

Dry the combined organic layers, filter, and concentrate to yield the crude piperidine, which can be purified by chromatography or used directly.

-

Step 4: Synthesis of this compound

-

Rationale: The final step involves the removal of the benzyl protecting group to unmask the primary alcohol. Catalytic hydrogenation is a clean and efficient method for this deprotection. Subsequent treatment with HCl provides the stable hydrochloride salt.

-

Protocol:

-

Dissolve the benzyl-protected piperidine from Step 3 (1.0 eq) in methanol.

-

Add Palladium on carbon (10% Pd/C, ~10 mol%) to the solution.

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours.

-

Filter the reaction mixture through celite to remove the catalyst and wash the pad with methanol.

-

To the filtrate, add a solution of HCl in diethyl ether or isopropanol (~1.1 eq) dropwise.

-

The hydrochloride salt will precipitate. The solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.

-

Quantitative Data Summary

The following table summarizes expected yields for the key transformations based on the reported synthesis of the benzyloxymethyl analogue.[6] Actual yields may vary based on scale and experimental conditions.

| Step | Transformation | Starting Material | Product | Typical Yield (%) |

| 1 | 1,4-Addition | 2-(Benzyloxymethyl)acrylonitrile | Ethyl 2,2-difluoro-4-cyano-5-(benzyloxy)pentanoate | 60-70% |

| 2 | Reductive Cyclization | Cyano-ester intermediate | 4-(Benzyloxymethyl)-5,5-difluoropiperidin-2-one | 75-85% |

| 3 | Lactam Reduction | Lactam intermediate | 4-(Benzyloxymethyl)-3,3-difluoropiperidine | 80-90% |

| 4 | Debenzylation/Salt Formation | Benzyl-protected piperidine | (3,3-Difluoropiperidin-4-yl)methanol HCl | >90% |

Conclusion

This compound is a valuable and versatile building block for drug discovery, offering the combined benefits of a metabolically stable gem-difluoro group and a synthetically tractable hydroxymethyl handle. While its discovery was not a singular event, its availability is the result of significant advances in synthetic organic chemistry, particularly in the construction of complex fluorinated heterocycles. The multi-step synthesis, pioneered by the work of Surmont et al., provides a reliable and scalable route for its preparation.[6] This guide provides the necessary historical context and detailed experimental insight for researchers to confidently synthesize and utilize this important scaffold in the development of next-generation therapeutics.

References

- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of (3,3-Difluoropiperidin-4-yl)methanol hydrochloride

An In-Depth Technical Guide to the Physicochemical Characterization of (3,3-Difluoropiperidin-4-yl)methanol hydrochloride

Foreword: The Strategic Imperative of Early Physicochemical Profiling

In modern drug discovery, the mantra "fail early, fail cheap" has never been more relevant. The journey from a promising hit to a viable clinical candidate is fraught with attrition, much of it due to suboptimal physicochemical properties that lead to poor pharmacokinetics and insurmountable formulation challenges.[1] A comprehensive understanding of a molecule's fundamental characteristics—its solubility, stability, ionization, and lipophilicity—is not merely a data-gathering exercise; it is the cornerstone of rational drug design and risk mitigation.[2][3]

This guide provides a detailed framework for the thorough physicochemical characterization of This compound (CAS: 1783945-29-8), a molecule featuring a gem-difluorinated piperidine scaffold. The strategic incorporation of fluorine, particularly the difluoromethylene (CF2) group, is a widely used tactic in medicinal chemistry to modulate key properties such as metabolic stability, pKa, and binding affinity.[4][5] This document is structured not as a static data sheet, but as a dynamic experimental strategy, guiding researchers through the causality of experimental choices and the interpretation of results in a drug development context.

Section 1: Identity, Purity, and Solid-State Characterization

Before embarking on detailed property assessment, the identity and purity of the supplied material must be unequivocally confirmed. This foundational step ensures the integrity of all subsequent data.

Structural Confirmation and Purity Assessment

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the proton skeleton, including the presence of the hydroxymethyl group and the piperidine ring protons.

-

¹³C NMR: To verify the carbon framework, paying special attention to the characteristic triplet caused by C-F coupling for the C3 carbon.

-

¹⁹F NMR: Essential for confirming the presence and chemical environment of the fluorine atoms.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the free base (C₆H₁₁F₂NO, Calculated Exact Mass: 151.0808)[6], providing definitive confirmation of the molecular formula.

-

Purity Analysis (HPLC-UV/CAD): A robust, stability-indicating HPLC method should be developed. A purity level of ≥98% is recommended for definitive physicochemical studies.

Solid-State Properties

-

Melting Point: Determination via differential scanning calorimetry (DSC) provides the melting point and can reveal information about crystallinity and potential polymorphs.

-

Hygroscopicity: The tendency of the hydrochloride salt to absorb atmospheric moisture should be assessed by storing samples under various relative humidity (RH) conditions (e.g., 25°C/60% RH, 40°C/75% RH) and monitoring weight changes over time.

Section 2: The Characterization Workflow: A Step-by-Step Guide

The following workflow provides a logical sequence for characterizing the compound, where initial identity confirmation precedes the determination of key physicochemical parameters.

Caption: A logical workflow for the physicochemical characterization of a novel API.

Section 3: Experimental Protocols and Data Interpretation

This section details the methodologies for determining the most critical physicochemical properties that govern a drug's behavior.

Ionization Constant (pKa)

Importance: The pKa dictates the charge state of a molecule at a given pH.[7] For (3,3-Difluoropiperidin-4-yl)methanol, the basicity of the piperidine nitrogen is the key parameter, influencing solubility, permeability, and target binding. The electron-withdrawing gem-difluoro group at the adjacent C3 position is expected to lower the pKa compared to an unsubstituted piperidine (pKa ~11).

Experimental Protocol (Potentiometric Titration): [8][9]

-

Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in a known volume (e.g., 50 mL) of deionized water or a water/co-solvent mixture (if solubility is low).

-

Titration: Place the solution in a thermostatted vessel (25°C or 37°C) and monitor the pH with a calibrated electrode.

-

Titrant Addition: Add standardized 0.1 M HCl in small, precise increments, allowing the pH to stabilize after each addition. Record the pH and volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[9][10] Alternatively, the first derivative of the curve can be plotted to determine the equivalence point more precisely.

Aqueous Solubility

Importance: Aqueous solubility is a prerequisite for absorption.[11] Poor solubility is a major hurdle in oral drug development.[2][3] Determining solubility at different pH values is critical, especially for an ionizable compound, to anticipate its behavior in the gastrointestinal tract.

Experimental Protocol (Thermodynamic Shake-Flask Method): [12][13]

-

Buffer Preparation: Prepare buffers at physiologically relevant pH values (e.g., pH 1.2 for the stomach, pH 4.5 and pH 6.8 for the intestine).[13]

-

Sample Preparation: Add an excess amount of the solid compound to vials containing a known volume (e.g., 1 mL) of each buffer. Ensure a visible amount of solid remains to guarantee saturation. Prepare in triplicate.[14]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.[12][14]

-

Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.[14]

-

Quantification: Carefully remove an aliquot of the clear supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using the previously developed validated HPLC-UV method.[12]

Lipophilicity (LogD)

Importance: Lipophilicity, or the preference of a compound for a lipid versus an aqueous environment, is a key determinant of membrane permeability, plasma protein binding, and metabolic clearance.[15][16] For ionizable molecules, the distribution coefficient (LogD) at a specific pH (typically 7.4 for physiological relevance) is the most important parameter.[17]

Experimental Protocol (Shake-Flask Method at pH 7.4): [18][19]

-

Phase Preparation: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Add a small aliquot to a vial containing a known volume of the pre-saturated PBS (e.g., 1 mL) and pre-saturated 1-octanol (e.g., 1 mL).

-

Equilibration: Vigorously mix the vials for a set period (e.g., 1 hour) to facilitate partitioning between the two phases.[17]

-

Phase Separation: Centrifuge the vials to ensure a clean separation of the aqueous and octanol layers.

-

Quantification: Analyze the concentration of the compound in both the aqueous and octanol phases by HPLC-UV or LC-MS/MS.

-

Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([Concentration]octanol / [Concentration]aqueous).[16]

Chemical Stability

Importance: Chemical stability determines a compound's shelf-life and its viability under physiological conditions.[][21] Stability testing identifies degradation pathways and ensures that the API remains intact and safe over time.[22]

Experimental Protocol (Solution Stability):

-

Stock Solution: Prepare a stock solution of the compound in a solvent like acetonitrile or DMSO.

-

Incubation: Dilute the stock solution into aqueous buffers at different pH values (e.g., 1.2, 7.4, 9.0) to a final concentration of ~10 µM.

-

Time Points: Incubate the solutions at a controlled temperature (e.g., 37°C). At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

-

Analysis: Immediately analyze the aliquots using the stability-indicating HPLC method to determine the percentage of the parent compound remaining. The appearance of new peaks would indicate degradation products.

-

Forced Degradation: Conduct stress testing under more aggressive conditions (e.g., strong acid, strong base, oxidation with H₂O₂, light exposure) to identify potential degradation products and validate the analytical method's ability to detect them.[23]

Section 4: Data Synthesis and Expected Profile

The data obtained from the described experiments should be compiled for a clear overview. Below is a table summarizing the expected physicochemical profile for a molecule of this class.

| Property | Parameter | Expected Value/Result | Implication for Drug Development |

| Identity | Molecular Formula | C₆H₁₂ClF₂NO | Confirmed |

| Molecular Weight | 187.61 g/mol [24][25] | Confirmed | |

| Purity | HPLC-UV | >98% | Suitable for development studies |

| Ionization | pKa (Piperidine N) | 8.0 - 9.5 | Predominantly ionized at physiological pH, aiding solubility. |

| Solubility | Thermodynamic (pH 1.2) | High (>1 mg/mL) | Good solubility expected in the stomach. |

| Thermodynamic (pH 7.4) | Moderate (50-500 µg/mL) | Solubility may be pH-dependent; sufficient for absorption. | |

| Lipophilicity | LogD at pH 7.4 | 0.5 - 2.0 | Balanced lipophilicity, favorable for permeability without excessive protein binding. |

| Stability | Solution (pH 7.4, 37°C) | >95% remaining after 24h | Stable under physiological conditions. |

Section 5: Relationship Between pH, pKa, and Ionization

Understanding the ionization state is crucial. For a basic compound like (3,3-Difluoropiperidin-4-yl)methanol, its charge state is governed by the Henderson-Hasselbalch equation. The diagram below illustrates this relationship.

Caption: Ionization profile of a basic compound relative to environmental pH.

Conclusion

This technical guide outlines a comprehensive and logically structured strategy for the full physicochemical characterization of this compound. By systematically executing these protocols, researchers and drug development professionals can build a robust data package. This package is essential for making informed decisions, identifying potential development liabilities early, and ultimately increasing the probability of successfully advancing a promising molecule toward clinical evaluation. The insights gained from this profiling are fundamental to formulation design, pharmacokinetic modeling, and the overall strategic direction of a drug discovery project.

References

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]

- 3. Impact of physicochemical profiling for rational approach on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [wap.guidechem.com]

- 7. pKa Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. pKa and log p determination | PPTX [slideshare.net]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]

- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. who.int [who.int]

- 14. benchchem.com [benchchem.com]

- 15. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 16. sygnaturediscovery.com [sygnaturediscovery.com]

- 17. enamine.net [enamine.net]

- 18. LogP / LogD shake-flask method [protocols.io]

- 19. researchgate.net [researchgate.net]

- 21. japsonline.com [japsonline.com]

- 22. humiditycontrol.com [humiditycontrol.com]

- 23. pharmacyboard.gov.sl [pharmacyboard.gov.sl]

- 24. appretech.com [appretech.com]

- 25. This compound - 上海柯维化学技术有限公司 [kewelchem.com]

Spectroscopic Data for (3,3-Difluoropiperidin-4-yl)methanol hydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of (3,3-Difluoropiperidin-4-yl)methanol hydrochloride (CAS No: 1258638-14-0), a fluorinated piperidine derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into acquiring and interpreting its spectroscopic data.

The introduction of fluorine atoms into piperidine scaffolds can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, precise structural elucidation through a combination of spectroscopic techniques is paramount. This guide will detail the expected spectroscopic signatures and provide robust, self-validating protocols for their acquisition.

Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before delving into its spectroscopic analysis.

| Property | Value | Source |

| CAS Number | 1258638-14-0 | |

| Molecular Formula | C₆H₁₁F₂NO · HCl | |

| Molecular Weight | 187.61 g/mol | [1] |

| Predicted pKa | 14.94 ± 0.10 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. The presence of fluorine atoms will introduce characteristic couplings that are informative for structural confirmation.

¹H NMR (Proton NMR) Spectroscopy

Anticipated ¹H NMR Spectral Data:

Due to the lack of publicly available experimental spectra, the following table outlines the predicted ¹H NMR chemical shifts and multiplicities. These predictions are based on established principles of NMR spectroscopy and analysis of similar fluorinated piperidine structures. The hydrochloride form implies that the piperidine nitrogen is protonated, which will influence the chemical shifts of adjacent protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| -CH₂OH | ~3.7 - 3.9 | Doublet of doublets (dd) | Diastereotopic protons coupled to the adjacent methine proton. |

| Piperidine H4 | ~2.5 - 2.7 | Multiplet (m) | Coupled to the adjacent methylene protons and the hydroxymethyl protons. |

| Piperidine H2, H6 | ~3.2 - 3.5 | Multiplet (m) | Protons adjacent to the protonated nitrogen will be deshielded. |

| Piperidine H5 | ~1.9 - 2.2 | Multiplet (m) | Complex coupling patterns due to geminal and vicinal couplings, including coupling to fluorine. |

| NH₂⁺ | Broad singlet | Broad singlet (br s) | Exchangeable with D₂O. Chemical shift is concentration and solvent dependent. |

| OH | Broad singlet | Broad singlet (br s) | Exchangeable with D₂O. |

Experimental Protocol for ¹H NMR Spectroscopy:

This protocol is designed to yield a high-resolution spectrum, enabling the unambiguous assignment of all proton resonances.

Causality Behind Experimental Choices:

-

Solvent Selection: Deuterated water (D₂O) or methanol-d₄ are recommended as the hydrochloride salt is expected to be soluble in polar protic solvents.[2][3] The choice of solvent is critical as it can influence chemical shifts, and its residual peak should not obscure signals of interest.[2][3]

-

Field Strength: A higher field strength (≥400 MHz) is recommended to improve signal dispersion and simplify the interpretation of complex multiplets, which are anticipated due to the numerous coupling interactions.

-

Internal Standard: For precise chemical shift referencing, an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for D₂O or TMS (tetramethylsilane) for less polar solvents can be used.[2]

¹³C NMR (Carbon NMR) Spectroscopy

Anticipated ¹³C NMR Spectral Data:

The ¹³C NMR spectrum will be characterized by the influence of the electronegative fluorine and nitrogen atoms. The carbon atom bearing the two fluorine atoms will exhibit a characteristic triplet due to one-bond C-F coupling.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Notes |

| -C H₂OH | ~60 - 65 | Singlet | |

| Piperidine C 4 | ~40 - 45 | Triplet | Coupled to the two fluorine atoms on C3. |

| Piperidine C 3 | ~115 - 125 | Triplet (¹JCF) | Large one-bond coupling constant. |

| Piperidine C 2, C 6 | ~45 - 50 | Singlet | |

| Piperidine C 5 | ~20 - 25 | Triplet | Coupled to the two fluorine atoms on C3. |

Experimental Protocol for ¹³C NMR Spectroscopy:

Causality Behind Experimental Choices:

-

Proton Decoupling: This is a standard technique to simplify the spectrum by removing C-H couplings, resulting in a single peak for each unique carbon atom (unless coupled to other nuclei like fluorine).

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a greater number of scans is required to achieve an adequate signal-to-noise ratio compared to ¹H NMR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Anticipated Mass Spectrometric Data:

For this compound, electrospray ionization (ESI) in positive ion mode is the most suitable technique.

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 152.0881 | This corresponds to the protonated free base (C₆H₁₁F₂NO). High-resolution mass spectrometry (HRMS) would provide this exact mass. |

| [M+Na]⁺ | 174.0700 | Adduct with sodium ions, often observed with ESI. |

Fragmentation Pattern:

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion would likely reveal characteristic fragmentation patterns for piperidine derivatives.[4][5] Common fragmentation pathways include the loss of small neutral molecules.[4][5]

Experimental Protocol for Mass Spectrometry:

Causality Behind Experimental Choices:

-

Ionization Method: ESI is a soft ionization technique ideal for polar molecules like the target compound, minimizing fragmentation in the initial ionization step and clearly showing the molecular ion.[6][7][8] Positive ion mode is chosen due to the basicity of the piperidine nitrogen, which is readily protonated.[4]

-

Solvent System: A mixture of methanol or acetonitrile with water is commonly used for ESI as it promotes efficient ionization and is compatible with reverse-phase chromatography if online separation is required.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Anticipated IR Spectral Data:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch (alcohol) | 3200 - 3600 | Broad | |

| N-H stretch (ammonium salt) | 2400 - 3200 | Broad | Overlapping with O-H and C-H stretches. |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium to Strong | |

| C-F stretch | 1000 - 1350 | Strong | The presence of two fluorine atoms will likely result in strong, characteristic bands in this region. |

| C-O stretch (alcohol) | 1000 - 1260 | Medium to Strong |

Experimental Protocol for IR Spectroscopy:

For a solid sample like a hydrochloride salt, the KBr pellet method or Attenuated Total Reflectance (ATR) are common and effective techniques.[9][10]

Causality Behind Experimental Choices:

-

KBr Pellet: This method provides a uniform matrix for the sample, minimizing scattering effects and producing a high-quality transmission spectrum.[9][10] It is crucial that the KBr is dry to avoid a broad O-H band from water obscuring the spectrum.[9]

-

ATR: This is a rapid and convenient alternative that requires minimal sample preparation.[10] It is particularly useful for obtaining a quick survey spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing the methodologies outlined in this guide, will enable its unambiguous structural confirmation and characterization. The interplay of ¹H and ¹³C NMR, mass spectrometry, and IR spectroscopy provides a self-validating system for ensuring the identity and purity of this important fluorinated building block. While experimental data is not yet widely published, the predicted data and robust protocols herein offer a solid foundation for researchers in their synthetic and drug discovery endeavors.

References

- 1. This compound - 上海柯维化学技术有限公司 [kewelchem.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. benchchem.com [benchchem.com]

- 5. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. scielo.br [scielo.br]

- 8. Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eng.uc.edu [eng.uc.edu]

- 10. drawellanalytical.com [drawellanalytical.com]

1H and 13C NMR of (3,3-Difluoropiperidin-4-yl)methanol hydrochloride

An In-depth Technical Guide to the ¹H and ¹³C NMR of (3,3-Difluoropiperidin-4-yl)methanol Hydrochloride

Introduction: Deciphering a Fluorinated Scaffold

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely employed tactic to modulate key pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity. The this compound salt is a valuable building block, offering a conformationally influenced structure with a gem-difluoro motif adjacent to a functionalized stereocenter. Accurate and unambiguous structural elucidation of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for this purpose.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. We will move beyond simple data reporting to explore the causal relationships between the molecule's structure and its spectral features. Particular emphasis will be placed on the profound influence of the fluorine atoms, which introduce heteronuclear coupling constants that are critical for definitive spectral assignment. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of NMR characterization for complex fluorinated heterocycles.

Molecular Structure and Conformational Considerations

To interpret the NMR spectra of this compound, one must first consider its three-dimensional structure. The piperidine ring typically adopts a low-energy chair conformation to minimize steric strain. The presence of the gem-difluoro group at the C3 position and the hydroxymethyl group at C4 significantly influences the conformational dynamics and the local electronic environments of the neighboring protons and carbons.[1] The hydrochloride form ensures the piperidine nitrogen is protonated, existing as an ammonium salt, which further impacts the chemical shifts of adjacent nuclei.

Figure 1: Structure of this compound with atom numbering.

Experimental Protocol: A Self-Validating Approach

The acquisition of high-quality NMR data is predicated on meticulous sample preparation and correctly chosen experimental parameters. The following protocol is designed to ensure spectral integrity for this hydrochloride salt.

Step-by-Step Methodology

-

Sample Weighing and Solvent Selection:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-30 mg for ¹³C NMR, into a clean, dry vial.[2] The higher concentration for ¹³C NMR is necessary to compensate for the low natural abundance (1.1%) of the ¹³C isotope.[3]

-

Causality: The choice of a deuterated solvent is critical. Given the hydrochloride salt's polarity, Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O) are excellent choices for ensuring complete dissolution.[4][5] For this guide, we will proceed with Methanol-d₄, as it solubilizes many organic salts well and its residual proton signal (septet at ~3.31 ppm) and carbon signal (septet at ~49.0 ppm) are well-documented and typically do not obscure signals of interest.[6][7] Using D₂O would result in the exchange of the N-H and O-H protons, causing their signals to disappear from the spectrum, which can be a useful diagnostic experiment in itself.

-

-

Sample Dissolution and Transfer:

-

Add approximately 0.6-0.7 mL of Methanol-d₄ to the vial.[8]

-

Gently vortex or sonicate the vial to ensure the sample is fully dissolved. The solution must be transparent and free of any particulate matter, as solids can severely degrade the magnetic field homogeneity (shimming) and lead to broad spectral lines.[2]

-

Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. If any solids remain, filter the solution through a small cotton plug in the pipette.[3]

-

-

NMR Data Acquisition:

-

Instrumentation: Experiments should be performed on a spectrometer with a field strength of 400 MHz or higher to achieve adequate signal dispersion.

-

¹H NMR Parameters:

-

Scans (NS): 16-32 scans.

-

Relaxation Delay (D1): 5 seconds. A longer delay ensures full relaxation of all protons, leading to accurate signal integration.

-

-

¹³C NMR Parameters:

-

Experiment Type: Proton-decoupled (zgpg30 or similar).

-

Scans (NS): 1024-4096 scans. The large number of scans is essential to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): 2 seconds.

-

-

Figure 2: Experimental workflow for NMR analysis.

¹H NMR Spectral Analysis: The Voice of the Protons

The ¹H NMR spectrum provides a wealth of information through chemical shifts, signal integrations, and spin-spin coupling patterns. The presence of fluorine adds a layer of complexity and diagnostic power.

Key Interpretive Principles:

-

Chemical Shift (δ): Protons near electronegative atoms (N⁺, O, F) are deshielded and appear at a higher chemical shift (further downfield).

-

Integration: The area under each signal is proportional to the number of protons it represents.

-

Multiplicity: Splitting patterns arise from coupling to neighboring protons (H-H coupling) and fluorine atoms (H-F coupling). The n+1 rule applies for equivalent neighbors, but more complex patterns emerge with non-equivalent neighbors. H-F coupling constants (JHF) are often large and can occur over two or three bonds (²JHF and ³JHF).[9]

Predicted Proton Assignments

| Proton(s) | Position | Predicted δ (ppm) | Predicted Multiplicity | Coupling To |

| H4 | C4 | 2.5 - 2.9 | ddt (doublet of doublet of triplets) | H5a, H5e, H7a, H7b, F, F |

| H7a, H7b | C7 | 3.7 - 4.0 | d (doublet) | H4 |

| H2a, H2e | C2 | 3.2 - 3.6 | m (multiplet) | H6a, H6e, F, F |

| H5a, H5e | C5 | 1.8 - 2.2 | m (multiplet) | H4, H6a, H6e |

| H6a, H6e | C6 | 3.0 - 3.4 | m (multiplet) | H2a, H2e, H5a, H5e |

| N⁺H₂, OH | N/A | 4.8 - 5.5 | br s (broad singlet) | (May exchange with solvent) |

-

H4 (methine proton): This proton is adjacent to the electron-withdrawing C-F₂ and C-OH groups. It will be split by the two diastereotopic protons on C5, the two protons of the CH₂OH group, and, crucially, by the two fluorine atoms on C3 (a ³JHF coupling). This will result in a highly complex multiplet.

-

H7 (CH₂OH protons): These two protons are diastereotopic and will appear as a doublet, split by the H4 proton. Their chemical shift is downfield due to the adjacent oxygen atom.

-

H2 (piperidine protons): These protons are adjacent to the protonated nitrogen and are also two bonds away from the fluorine atoms (²JHF coupling). This will result in a complex multiplet, deshielded by the N⁺ atom.

-

H5 & H6 (piperidine protons): These methylene groups will show complex overlapping multiplets arising from geminal and vicinal H-H couplings within the chair conformation of the ring. The protons at C6 will be significantly deshielded due to their proximity to the positively charged nitrogen.

-

Exchangeable Protons (N⁺H₂ and OH): In Methanol-d₄, these protons may appear as broad singlets. If D₂O were used as the solvent, these signals would disappear due to chemical exchange with deuterium.

¹³C NMR Spectral Analysis: The Carbon Skeleton

A proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom. For this molecule, the most informative feature is the splitting of carbon signals due to C-F coupling.[10] This phenomenon is invaluable for confirming the position of fluorination.

Key Interpretive Principles:

-

C-F Coupling: Unlike H-H coupling, C-F coupling is observed over multiple bonds in standard ¹³C NMR spectra.

-

¹JCF: A large one-bond coupling constant (typically 240-280 Hz) will split the signal for the carbon directly attached to fluorine.[11]

-

²JCF & ³JCF: Smaller two- and three-bond couplings (typically 15-40 Hz and 5-10 Hz, respectively) will split the signals for carbons two or three bonds away from the fluorine.[10][11]

-

Predicted Carbon Assignments

| Carbon | Position | Predicted δ (ppm) | Predicted Multiplicity (due to C-F coupling) | Expected JCF (Hz) |

| C3 | C-F₂ | 120 - 125 | t (triplet) | ~250 (¹JCF) |

| C7 | CH₂OH | 60 - 65 | t (triplet) | ~15-25 (³JCF) |

| C4 | C-CH₂OH | 45 - 50 | t (triplet) | ~20-30 (²JCF) |

| C2 | N-CH₂ | 48 - 53 | t (triplet) | ~20-30 (²JCF) |

| C6 | N-CH₂ | 42 - 47 | s (singlet) or very small t | < 5 (⁴JCF) |

| C5 | C-CH₂-C | 25 - 30 | t (triplet) | ~5-10 (³JCF) |

-

C3 (gem-difluoro carbon): This is the hallmark signal. It will be shifted significantly downfield and will appear as a sharp triplet due to coupling with the two equivalent fluorine atoms (n=2, so 2nI+1 = 2(2)(1/2)+1 = 3). The ¹JCF coupling constant will be very large.

-

C2 and C4: These carbons are two bonds away from the fluorine atoms and will each appear as a triplet with a ²JCF coupling constant.

-

C5 and C7 (CH₂OH): These carbons are three bonds removed from the fluorines and are expected to show smaller triplet splitting due to ³JCF coupling.

-

C6: This carbon is four bonds away, and any ⁴JCF coupling is likely to be too small to be resolved, resulting in a singlet.

Validating Assignments with 2D NMR

While 1D NMR provides a strong foundation for assignment, definitive proof requires 2D NMR experiments. These techniques correlate signals to reveal the connectivity of the molecular framework.

Figure 3: Logic flow for complete NMR structural elucidation.

-

COSY (Correlation Spectroscopy): Maps H-H coupling networks, confirming which protons are adjacent to each other (e.g., connecting the H4 signal to the H5 and H7 signals).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached. This is the most reliable way to assign carbon shifts.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, revealing the complete carbon framework and confirming long-range connectivity.

-

¹⁹F NMR: Direct observation of the fluorine nucleus provides its chemical shift and can be used in 2D experiments (e.g., ¹H-¹⁹F HOESY) to further probe spatial relationships.[12][13]

Conclusion

The NMR spectroscopic analysis of this compound is a prime example of how fundamental principles can be applied to decipher a complex molecular structure. The key to a successful interpretation lies not only in observing chemical shifts but in a thorough analysis of the spin-spin coupling patterns. The characteristic triplet splittings in the ¹³C spectrum due to one-, two-, and three-bond C-F couplings, along with the complex multiplets in the ¹H spectrum arising from both H-H and H-F interactions, serve as definitive fingerprints for this fluorinated piperidine scaffold. When combined with a robust experimental protocol and validated by 2D correlation experiments, NMR spectroscopy provides an unparalleled, high-fidelity view of the molecular architecture, empowering chemists to use these valuable building blocks with confidence.

References

- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 4. depts.washington.edu [depts.washington.edu]

- 5. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 6. Methanol-d4(811-98-3) 13C NMR [m.chemicalbook.com]

- 7. nmrs.io [nmrs.io]

- 8. organomation.com [organomation.com]

- 9. Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

- 11. Coupling in carbon NMR spectra [ns1.almerja.com]

- 12. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

Mass Spectrometry Analysis of (3,3-Difluoropiperidin-4-yl)methanol Hydrochloride

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview for the mass spectrometric analysis of (3,3-Difluoropiperidin-4-yl)methanol hydrochloride, a fluorinated piperidine derivative of significant interest in medicinal chemistry and drug discovery.[1][2] As a saturated heterocyclic scaffold, piperidine is a foundational building block in pharmaceuticals, and the strategic incorporation of fluorine atoms can profoundly modulate a molecule's physicochemical properties, including metabolic stability and binding affinity.[2]

This document outlines a robust analytical workflow, from sample preparation to spectral interpretation, grounded in established scientific principles. It is designed for researchers, analytical chemists, and drug development professionals who require a detailed, reliable method for the characterization of this compound and its analogues. We will delve into the rationale behind methodological choices, predict fragmentation patterns based on chemical principles, and provide actionable protocols to ensure data integrity and reproducibility.

Analyte Properties & Ionization Strategy

A successful mass spectrometry experiment begins with a thorough understanding of the analyte's chemical nature. This knowledge directly informs the selection of the most appropriate ionization technique and analytical parameters.

Chemical Structure and Properties

-

Compound: this compound

-

Molecular Formula (Free Base): C₆H₁₁F₂NO[3]

-

Molecular Weight (Free Base): 151.15 g/mol [3]

-

Structure (Free Base):

The key structural features guiding our analytical strategy are:

-

Basic Piperidine Nitrogen: The secondary amine within the piperidine ring is a Brønsted-Lowry base, readily accepting a proton (H⁺) in an acidic environment. This makes it an ideal candidate for positive-ion mode mass spectrometry.

-

Polarity: The presence of the hydroxyl (-OH), amine (-NH-), and difluoro (-CF₂-) groups imparts significant polarity, making the molecule suitable for reverse-phase liquid chromatography and soluble in polar solvents.

-

Thermal Lability: The potential for thermal degradation makes "soft" ionization techniques preferable to methods like electron ionization (EI).

Ionization Strategy: Electrospray Ionization (ESI)

Given the analyte's properties, Electrospray Ionization (ESI) in the positive-ion mode is the method of choice. ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of intact molecules.[4][5]

The process involves applying a high voltage to a liquid sample, generating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplet surface increases until ions are ejected into the gas phase.[5] For this compound, the basic nitrogen will be protonated in solution, leading to the formation of the protonated molecule, [M+H]⁺ .

-

Monoisotopic Mass of Free Base (M): 151.0706 u

-

Expected Precursor Ion ([M+H]⁺): m/z 152.0784

This protonated molecule will be the target precursor ion for tandem mass spectrometry (MS/MS) experiments.

Experimental Methodology

The following protocols are designed to be self-validating, providing a clear and reproducible path from the bench to the mass spectrometer.

Overall Experimental Workflow

The analytical process follows a logical sequence designed to ensure sample cleanliness and optimal instrument performance.

Caption: High-level workflow for MS analysis.

Detailed Protocol: Sample Preparation

Causality: The hydrochloride salt is non-volatile and can suppress the ESI signal and contaminate the instrument source.[6] This protocol is designed to dilute the salt to negligible levels while preparing the analyte in a solvent system ideal for positive-ion ESI. The addition of formic acid ensures the piperidine nitrogen is fully protonated, maximizing the [M+H]⁺ signal.[7]

-

Stock Solution (1 mg/mL):

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the solid in 1 mL of HPLC-grade methanol in a clean glass vial. Vortex thoroughly to ensure complete dissolution.

-

-

Working Solution (e.g., 1 µg/mL):

-

Prepare the final analysis solvent: a mixture of 50:50 (v/v) HPLC-grade acetonitrile and deionized water, fortified with 0.1% formic acid.

-

Take 10 µL of the 1 mg/mL stock solution and dilute it with 990 µL of the analysis solvent. This creates a 10 µg/mL intermediate solution.

-

Take 100 µL of the 10 µg/mL intermediate solution and dilute it with 900 µL of the analysis solvent to yield a final concentration of 1 µg/mL.

-

Transfer the final solution to an appropriate autosampler vial.[6]

-

Recommended Mass Spectrometry Parameters

These parameters serve as a robust starting point for analysis on a typical tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Orbitrap). Optimization may be required based on specific instrument geometry and sensitivity.[8]

| Parameter Group | Parameter | Recommended Setting | Rationale |

| Ion Source (ESI) | Ionization Mode | Positive | The basic nitrogen is readily protonated. |

| Capillary Voltage | 3.0 - 4.5 kV | Creates a stable electrospray plume. | |

| Nebulizing Gas (N₂) | Instrument Dependent (e.g., 35 psi) | Assists in droplet formation. | |

| Drying Gas (N₂) Flow | 8 - 12 L/min | Aids in solvent evaporation from charged droplets. | |

| Drying Gas Temperature | 300 - 350 °C | Facilitates desolvation without causing thermal degradation. | |

| Mass Analyzer | Full Scan MS Range | m/z 50 - 300 | A narrow range centered around the expected precursor ion (m/z 152.08). |

| MS/MS Precursor Ion | m/z 152.08 | Isolation of the protonated molecule for fragmentation analysis. | |

| Collision Gas | Argon or Nitrogen | Inert gas used to induce fragmentation.[9] | |

| Collision Energy (CE) | 10 - 40 eV (Ramp) | A ramp of energies ensures capture of both low-energy (rearrangement) and high-energy fragments.[9] | |

| MS/MS Scan Range | m/z 40 - 160 | Covers the full range of potential fragment ions. |

Data Analysis: Predicted Fragmentation Pathways

Tandem mass spectrometry (MS/MS) using Collision-Induced Dissociation (CID) provides structural information by breaking the precursor ion into smaller, characteristic fragment ions.[9] The fragmentation of protonated piperidine derivatives is well-documented and often involves neutral losses and ring cleavages initiated at the charge site (the protonated nitrogen).[4][10]

The following pathways are predicted for the [M+H]⁺ ion of (3,3-Difluoropiperidin-4-yl)methanol (m/z 152.08).

Caption: Predicted MS/MS fragmentation pathways.

Key Fragmentation Pathways

-

Loss of Water (-H₂O): This is a very common fragmentation pathway for molecules containing a hydroxyl group.[10] The protonated precursor ion readily eliminates a molecule of water, resulting in a resonance-stabilized carbocation.

-

[M+H]⁺ (m/z 152.08) → [C₆H₁₀F₂N]⁺ (m/z 134.07) + H₂O

-

-

Loss of the Hydroxymethyl Group (-CH₂OH): Cleavage of the C-C bond between the piperidine ring and the methanol substituent can occur. This would result in the loss of a neutral methanol radical, though loss of formaldehyde (CH₂O) via rearrangement is also plausible.

-

[M+H]⁺ (m/z 152.08) → [C₅H₁₀F₂N]⁺ (m/z 122.08) + CH₂O (This fragment is less commonly cited but chemically possible). A more likely route is the loss of formaldehyde (30 Da) via a retro-Prins type reaction.

-

-

Loss of Hydrogen Fluoride (-HF): The presence of fluorine atoms enables the neutral loss of HF. This is a characteristic fragmentation for many fluorinated compounds.

-

[M+H]⁺ (m/z 152.08) → [C₆H₁₁FNO]⁺ (m/z 132.06) + HF

-

-

Ring Fission: More complex fragmentation can occur where the piperidine ring itself is cleaved.[4] For example, the fragment at m/z 134.07 (after water loss) could subsequently lose ethylene (C₂H₄) or other small fragments, leading to ions like m/z 102.05.

Summary of Predicted Ions

The following table summarizes the key ions expected in the MS/MS spectrum. High-resolution mass spectrometry would be required to confirm the elemental composition of each fragment.

| m/z (Monoisotopic) | Proposed Formula | Neutral Loss | Pathway Description |

| 152.0784 | [C₆H₁₂F₂NO]⁺ | - | Precursor Ion ([M+H]⁺) |

| 134.0679 | [C₆H₁₀F₂N]⁺ | H₂O (18.0106) | Loss of water from the hydroxymethyl group. |

| 132.0624 | [C₆H₁₁FNO]⁺ | HF (20.0062) | Loss of hydrogen fluoride from the difluoro position. |

| 121.0773 | [C₅H₈F₂N]⁺ | CH₂O (30.0106) | Loss of formaldehyde via rearrangement. |

| 102.0521 | [C₄H₇F₂N]⁺ | C₂H₄O (44.0262) | Secondary fragmentation involving ring cleavage. |

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. (4,4-Difluoropiperidin-3-yl)methanol | 1331823-62-1 | Benchchem [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 9. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 10. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational analysis of gem-difluorinated piperidines

An In-Depth Technical Guide to the Conformational Analysis of gem-Difluorinated Piperidines for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1][2] The strategic introduction of fluorine, particularly as a gem-difluoro group (CF₂), offers a powerful tool to modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and pKa.[3][4] However, the introduction of the CF₂ group also profoundly alters the stereoelectronic landscape of the piperidine ring, creating unique conformational biases that are critical to understand for rational drug design. This guide provides a comprehensive overview of the principles and practices for the conformational analysis of gem-difluorinated piperidines, synthesizing field-proven insights with rigorous scientific principles to empower researchers in their drug discovery efforts.

The Strategic Imperative for Conformational Control

In drug design, a molecule's three-dimensional shape is paramount. It dictates how a ligand binds to its biological target, influencing potency and selectivity. Saturated heterocycles like piperidine are not static; they exist as an equilibrium of rapidly interconverting conformers, primarily the chair forms. The introduction of a CF₂ group can lock the ring into a specific conformation or shift the equilibrium in a predictable manner.[5] This conformational rigidity reduces the entropic penalty upon binding, potentially leading to enhanced affinity for the target protein.[6][7] Understanding the forces that govern this conformational preference is therefore not an academic exercise, but a critical component of modern molecular design.

The CF₂ group exerts its influence through a combination of steric and potent stereoelectronic effects. These include the anomeric effect, gauche interactions, and complex electrostatic and hyperconjugative forces that can override traditional steric considerations.[5][8] This guide will dissect these effects based on the position of the gem-difluoro group (C2, C3, or C4) and provide a detailed roadmap for their experimental and computational evaluation.

The Stereoelectronic Landscape of gem-Difluorinated Piperidines

The conformational preference of a substituted piperidine is a delicate balance of multiple energetic contributions. While steric bulk (traditionally quantified by A-values) favors placing substituents in the equatorial position, the strong polarity of the C-F bond introduces powerful electronic effects that often dictate a different outcome.

Key Stereoelectronic Forces at Play:

-

Anomeric Effect (C2 Position): At the C2 position, adjacent to the nitrogen heteroatom, a powerful stereoelectronic interaction known as the anomeric effect can occur. This involves the donation of electron density from the nitrogen lone pair (n_N) into the antibonding orbital of an axial C-F bond (σ_C-F). This n_N → σ_C-F hyperconjugative interaction stabilizes the conformation where one of the fluorine atoms is in the axial position, even if this is sterically more demanding. The magnitude of this effect is highly dependent on the nature and orientation of the N-substituent.

-

Gauche Effect & Hyperconjugation (C3 Position): When the CF₂ group is at the C3 position, the dominant interactions are often gauche effects and hyperconjugation with adjacent C-H and C-C bonds. The alignment of C-H or C-C bonding orbitals anti-periplanar to a C-F antibonding orbital (σ_CH/CC → σ*_C-F) is a stabilizing interaction.[5] This can lead to a preference for specific puckering of the ring to maximize these favorable orbital overlaps.

-

Electrostatic and Dipole Interactions: The highly polarized C-F bonds create significant local dipoles. The overall molecular conformation will seek to minimize dipole-dipole repulsions.[8][9] In protonated piperidinium salts, a strong charge-dipole interaction between an axial C-F bond and the N-H⁺ group can be a dominant stabilizing force, strongly favoring the axial conformer.[10][11] The polarity of the solvent plays a crucial role in modulating these electrostatic interactions.[5]

Visualizing the Key Stereoelectronic Interactions

Caption: Key stereoelectronic effects and modulating factors in gem-difluorinated piperidines.

Methodologies for Conformational Elucidation

A multi-pronged approach combining NMR spectroscopy, computational chemistry, and occasionally X-ray crystallography is essential for a thorough conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying the solution-state conformation of fluorinated molecules. The presence of the spin-1/2 ¹⁹F nucleus provides a sensitive probe into the molecule's electronic environment and spatial arrangement.[12]

Step-by-Step Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the gem-difluorinated piperidine derivative in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, D₂O, or DMSO-d₆). The choice of solvent is critical, as conformation can be highly dependent on solvent polarity.[5]

-

Standard Spectra Acquisition:

-

Acquire a standard ¹H NMR spectrum to confirm sample identity and purity.

-

Acquire a ¹⁹F NMR spectrum (typically with ¹H decoupling) to identify the chemical shifts of the fluorine atoms. The chemical shift difference between the two geminal fluorines (Δδ_F) can provide initial clues about the ring's symmetry and conformation.

-

-

Homonuclear Correlation: Acquire a ¹H-¹H COSY spectrum to assign proton resonances.

-

Heteronuclear Correlation & Coupling Constant Measurement:

-

Acquire a ¹H-¹⁹F HSQC or HETCOR spectrum to correlate fluorine atoms with geminal and vicinal protons.

-

Crucially, measure the vicinal ³J_HF coupling constants. These values are distance and dihedral angle-dependent (Karplus relationship) and are paramount for conformational assignment. A large ³J_HF (~30-45 Hz) typically indicates an anti-periplanar (180°) relationship between a proton and a fluorine, while smaller values (~0-15 Hz) indicate a gauche (60°) relationship.[13]

-

Measure the two-bond geminal ²J_FF coupling constant from the ¹⁹F spectrum. This value is also sensitive to the local geometry.

-

-

Through-Space Correlation: Acquire a ¹H-¹⁹F HOESY or NOESY spectrum to identify through-space correlations, which can help differentiate between axial and equatorial positions relative to other protons on the ring.

Data Interpretation: A Comparative Table

| NMR Parameter | Axial Fluorine | Equatorial Fluorine | Rationale |

| ³J_F,H_ax | Small (~10-15 Hz) | Large (~25-35 Hz) | Dihedral angle is gauche (~60°) |

| ³J_F,H_eq | Large (~25-35 Hz) | Small (~10-15 Hz) | Dihedral angle is anti (~180°) |

| ¹⁹F Chemical Shift | Typically upfield | Typically downfield | Sensitive to local electronic environment |

| HOESY/NOE | Strong correlation to axial protons (e.g., 1,3-diaxial) | Strong correlation to equatorial and adjacent axial protons | Proximity-dependent through-space interaction |

Note: The exact values are highly dependent on the specific molecule, N-substituent, and solvent.

Computational Chemistry

In silico modeling provides invaluable insights into the relative energies of different conformers and helps rationalize the experimental NMR data.[5][14]

Workflow for Computational Conformational Analysis

Caption: A typical workflow for the computational analysis of piperidine conformers.

Protocol for DFT Calculations

-

Structure Generation: Build the initial 3D structure of the gem-difluorinated piperidine, including relevant chair and twist-boat conformers.

-

Conformational Search: Perform a systematic or stochastic conformational search using a lower-level method (like molecular mechanics) to identify all potential low-energy minima.

-

Geometry Optimization and Frequency Calculation: For each identified conformer, perform a full geometry optimization using a reliable Density Functional Theory (DFT) method (e.g., B3LYP or M06-2X) with a suitable basis set (e.g., 6-311+G(d,p)). Follow this with a frequency calculation at the same level of theory to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain Gibbs free energies (G).

-

Solvation Modeling: Since conformation is solvent-dependent, recalculate the energies incorporating a polarizable continuum model (PCM) that represents the solvent of interest.[5]

-

Analysis: Compare the Gibbs free energies (ΔG) of all conformers to determine their relative populations. Analyze key geometric parameters (dihedral angles, bond lengths) and perform Natural Bond Orbital (NBO) analysis to quantify the specific hyperconjugative interactions stabilizing each conformer.

X-Ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecule's conformation in the solid state. While this does not directly represent the solution-state equilibrium, it offers a crucial benchmark for validating computational models and can reveal key intramolecular interactions.

Positional Isomers: A Case-by-Case Analysis

2,2-Difluoropiperidines

The conformation of 2,2-difluoropiperidines is dominated by the interplay between the anomeric effect and the N-substituent. For N-H or N-acyl derivatives, a strong preference for a conformation with one axial fluorine is often observed due to the stabilizing n_N → σ*_C-F_ax interaction. However, a bulky N-substituent may introduce steric strain (A¹,³ strain) that can counteract this effect.

3,3-Difluoropiperidines

Here, the CF₂ group significantly influences the puckering of the ring. Hyperconjugative interactions between the C-F bonds and the C2-H and C4-H bonds are critical. The conformation adopted will be the one that maximizes stabilizing σ_CH → σ*_C-F interactions. These compounds are valuable building blocks for creating conformationally restricted scaffolds.[15]

4,4-Difluoropiperidines

In 4,4-difluoropiperidines, the CF₂ group does not have immediate vicinal stereoelectronic partners within the ring in the same way as the C2 and C3 isomers. Its effect is more subtle, influencing the overall ring shape and dipole moment. For the N-H piperidinium salt, the equilibrium between the N-H axial and N-H equatorial conformers can be investigated. Fluorine NMR has been used to measure the energy barrier for the ring inversion of 4,4-difluoropiperidine.[16]

Synthesis of gem-Difluorinated Piperidines

Access to these scaffolds is crucial for their study and application. Several synthetic strategies have been developed.

-

Deoxofluorination of Piperidones: The most common approach involves the treatment of a corresponding piperidone with a deoxofluorinating agent. Reagents like diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄) are effective.[1] For example, N-Boc-4-piperidone can be converted to N-Boc-4,4-difluoropiperidine.[17]

-

Cyclization Strategies: Building the ring from acyclic precursors already containing the CF₂ moiety is another powerful approach. For instance, the 1,4-addition of ethyl bromodifluoroacetate to substituted acrylonitriles, followed by a sequence of reduction and cyclization steps, has been used to prepare 4-substituted-3,3-difluoropiperidines.[15]

Conclusion

The gem-difluoro group is more than a simple bioisostere for a methylene unit; it is a powerful conformational control element. By understanding the underlying stereoelectronic principles—the anomeric effect, hyperconjugation, and electrostatic interactions—and by applying a synergistic combination of high-resolution NMR spectroscopy and modern computational chemistry, researchers can predict and validate the conformational behavior of gem-difluorinated piperidines. This knowledge empowers the rational design of next-generation therapeutics, where precise control over molecular topography is key to unlocking enhanced potency, selectivity, and desirable pharmacokinetic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effect of gem -difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05424E [pubs.rsc.org]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. scientificupdate.com [scientificupdate.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ossila.com [ossila.com]

- 13. researchgate.net [researchgate.net]

- 14. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Mechanism of Action of Fluorinated Piperidine Analogs in CNS Targets

Abstract

The strategic incorporation of fluorine into the piperidine scaffold has emerged as a powerful tool in modern medicinal chemistry, yielding a diverse array of potent and selective modulators of Central Nervous System (CNS) targets. This guide provides an in-depth technical analysis of the mechanisms through which these fluorinated analogs exert their effects on key CNS proteins, including sigma receptors, N-methyl-D-aspartate (NMDA) receptors, and monoamine transporters. By synthesizing data from structural biology, computational modeling, and functional assays, we elucidate the nuanced roles of fluorine in modulating pharmacokinetic and pharmacodynamic properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of structure-activity relationships (SAR), detailed experimental protocols for compound evaluation, and a forward-looking perspective on the therapeutic potential of this important chemical class.

The Strategic Advantage of Fluorine in CNS Drug Design

The piperidine ring is a privileged scaffold in CNS-targeted drug discovery, appearing in numerous approved pharmaceuticals.[1] The introduction of fluorine, the most electronegative element, into this structure is not a trivial modification; it imparts profound changes to the molecule's physicochemical properties, which are critical for CNS activity.[2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes. This "metabolic shielding" can significantly enhance a drug's half-life and bioavailability.

-

Lipophilicity and Blood-Brain Barrier (BBB) Penetration: Fluorination generally increases a molecule's lipophilicity, a key factor in its ability to traverse the BBB. This is crucial for ensuring that a drug can reach its intended target within the CNS.

-

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of the basic piperidine nitrogen. This alteration in basicity can fine-tune the molecule's ionization state at physiological pH, impacting its interaction with target proteins and its potential for off-target effects, such as hERG channel binding.[3]

-

Conformational Control: The steric and electronic properties of fluorine can influence the conformational preferences of the piperidine ring, potentially locking it into a more biologically active conformation.

Key CNS Targets and Mechanisms of Action

Fluorinated piperidine analogs have demonstrated significant activity at several critical CNS targets. The following sections explore the specific mechanisms of action at each of these targets, supported by quantitative data and experimental insights.

Sigma Receptors: Modulators of Cellular Stress and Neuronal Plasticity

Sigma receptors, particularly the sigma-1 (σ1) subtype, are intracellular chaperone proteins located at the endoplasmic reticulum-mitochondria interface.[4] They play a crucial role in regulating cellular stress responses, calcium signaling, and neuronal plasticity, making them attractive targets for a range of neurological and psychiatric disorders.[4][5][6]

Fluorinated piperidine derivatives are among the most extensively studied classes of sigma-1 receptor ligands.[7] The binding of these ligands is thought to occur within a hydrophobic pocket of the receptor. The protonated piperidine nitrogen forms a key ionic interaction with the aspartate residue (Asp126) or glutamate residue (Glu172) within the binding site.[8]

The introduction of fluorine can influence this interaction in several ways:

-

Enhanced Hydrophobic Interactions: Fluorine atoms can participate in favorable hydrophobic interactions with nonpolar residues in the binding pocket, thereby increasing binding affinity.

-

Modulation of Electrostatic Potential: The high electronegativity of fluorine alters the electron distribution across the ligand, which can fine-tune its electrostatic complementarity with the receptor.

-

Fine-tuning Selectivity: Strategic placement of fluorine can create steric hindrance that disfavors binding to other receptors, such as the sigma-2 (σ2) subtype, thus improving selectivity.

The following table summarizes the binding affinities of representative fluorinated piperidine analogs for sigma-1 and sigma-2 receptors, illustrating key SAR principles.

| Compound | Structure | σ1 Ki (nM) | σ2 Ki (nM) | σ1/σ2 Selectivity | Reference |

| 1 | N-(1-benzylpiperidin-4-yl)phenylacetamide | 3.90 | 240 | 61.5 | [9] |

| 2 (11 in ref) | 2-Fluoro-substituted analog of 1 | 3.56 | 667 | 187.4 | [9] |

| 3 | Spiro[2-benzofuran-1,4'-piperidine] derivative | 2.30 | 326.6 | 142 | [10] |

| 4 | N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamide | 1.86 | - | - | [11] |

| SA4503 | Non-fluorinated reference | 4.6 | 63.1 | 13.7 | [12] |

| FE-SA4503 | Fluoroethyl analog of SA4503 | 8.0 | 113.2 | 14.1 | [12] |

Note: The structures for each compound are highly specific and would require chemical drawing software for accurate representation. The descriptions provide the core scaffold and key modifications.

NMDA Receptors: Gatekeepers of Synaptic Plasticity and Excitotoxicity

The NMDA receptor is a glutamate-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurodegenerative diseases.

Fluorinated piperidine analogs can act as antagonists at the NMDA receptor, typically by blocking the ion channel pore. The positively charged piperidine nitrogen is drawn into the channel, where it can interact with negatively charged residues and physically occlude the passage of ions like Ca²⁺.

The role of fluorine in this context includes:

-

Modulating Binding Affinity: The position of the fluorine atom on the piperidine ring can significantly impact binding affinity. For example, an axially oriented fluorine atom in some dioxadrol analogs has been shown to result in higher affinity compared to an equatorial orientation.[5]

-

Altering Voltage-Dependence: Fluorination can affect the antagonist's sensitivity to the membrane potential, which is a critical aspect of NMDA receptor modulation.

-